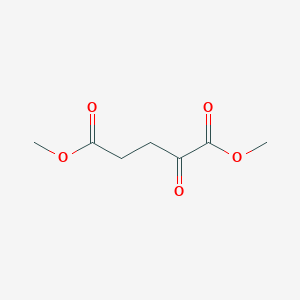

Dimethyl 2-oxoglutarate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXSLPEABAEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157251 | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13192-04-6 | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Dimethyl 2-Oxoglutarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl 2-oxoglutarate (DMKG), a cell-permeable derivative of the pivotal Krebs cycle intermediate α-ketoglutarate (α-KG), has emerged as a significant modulator of cellular metabolism and signaling. Its mechanism of action is complex and multifaceted, extending beyond its role as a simple metabolic substrate. This technical guide provides a comprehensive overview of the core mechanisms of DMKG, focusing on its role as an enzyme inhibitor, a metabolic regulator, and an antioxidant. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.

Core Mechanisms of Action

This compound's biological activities are primarily driven by its intracellular conversion to α-ketoglutarate (also known as 2-oxoglutarate or 2OG), which then participates in a variety of cellular processes. The primary mechanisms can be categorized as follows:

-

Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases: DMKG acts as a competitive inhibitor of a large family of non-heme iron-containing enzymes that use 2-oxoglutarate as a co-substrate. A key target in this family is the Hypoxia-Inducible Factor (HIF) prolyl-4-hydroxylase domain-containing protein 2 (PHD2). By inhibiting PHD2, DMKG prevents the hydroxylation and subsequent degradation of the alpha subunit of HIF-1, leading to the stabilization and accumulation of HIF-1α even under normal oxygen conditions (normoxia), a state often referred to as "pseudohypoxia".[1][2] This stabilization allows for the transcription of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival.[2]

-

Metabolic Reprogramming: As a precursor to a key tricarboxylic acid (TCA) cycle intermediate, DMKG can replenish the pool of α-KG and other TCA cycle metabolites.[3][4] This anaplerotic role is crucial in states of metabolic stress, such as glutamine deprivation. DMKG has been shown to improve mitochondrial function and redox balance. It can also influence glycolysis; for instance, it has been observed to increase GLUT1 mRNA expression in diabetic-muscle pericytes.

-

Antioxidant and Redox Modulation: DMKG exhibits direct and indirect antioxidant properties. It can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Furthermore, by influencing mitochondrial function and metabolic pathways, it contributes to an improved cellular redox balance.

-

Inhibition of Autophagy: DMKG has been demonstrated to inhibit autophagy in a manner dependent on isocitrate dehydrogenase (IDH) 1 and 2, and ATP citrate (B86180) lyase (ACLY). This has been observed in various contexts, including pressure overload-induced cardiomyopathy and carbon tetrachloride-induced liver fibrosis.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and related compounds.

| Compound | Target Enzyme | IC50 Value | Cell/System | Reference |

| 4,4-dimethyl-2OG | Aspartate/asparagine-β-hydroxylase (AspH) | ~ 0.4 µM | in vitro enzyme assay | |

| 4,4-dimethyl-2OG | Factor Inhibiting HIF (FIH) | No inhibition | in vitro enzyme assay |

Table 1: Inhibitory Activity of 2-Oxoglutarate Analogs. This table presents the half-maximal inhibitory concentration (IC50) values for a dimethylated analog of 2-oxoglutarate against specific 2OG-dependent dioxygenases.

| Cell Type | Treatment | Outcome | Quantitative Change | Reference |

| Diabetic-Muscle Pericytes (D-MPs) | 1 mM this compound (16 h) | Increased GLUT1 mRNA expression | Statistically significant increase (p-value not specified) | |

| Non-Diabetic-Muscle Pericytes (ND-MPs) | 1 mM this compound (16 h) | Lowered glycolytic activity | Specific fold change not provided | |

| Jurkat cells (Glutamine-deprived) | 2.1 mM this compound (24 h) | Restoration of intracellular glutamate (B1630785) and TCA cycle intermediates | Levels restored to those of mock-treated cells |

Table 2: Metabolic Effects of this compound. This table summarizes the observed metabolic changes in different cell types upon treatment with DMKG.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways modulated by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma (SH-SY5Y), hepatic stellate (HSC-T6), and Jurkat cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified atmosphere of 5% CO₂ at 37°C.

-

DMKG Treatment: this compound is dissolved in an appropriate solvent (e.g., culture medium) and added to the cell culture at concentrations typically ranging from 1 mM to 4 mM for durations of 16 to 24 hours, depending on the specific experiment.

Enzyme Activity Assays (e.g., FIH and AspH)

-

Method: Solid-Phase Extraction-Mass Spectrometry (SPE-MS) is utilized to measure the hydroxylation of substrate peptides.

-

Reaction Mixture:

-

Enzyme (e.g., 0.15 µM FIH or 0.1 µM AspH).

-

Substrate peptide (e.g., 5.0 µM for FIH, 2.0 µM for AspH).

-

50 µM Fe(II).

-

330 µM 2-oxoglutarate or DMKG derivative.

-

Reaction buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.5 for FIH; 50 mM HEPES, pH 7.5 for AspH).

-

-

Procedure: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 20°C). Aliquots are taken at specific time points (e.g., 15 minutes), and the reaction is quenched. The extent of substrate conversion is then analyzed by SPE-MS.

Western Blotting for Protein Expression

-

Purpose: To determine the protein levels of key targets such as HIF-1α, α-SMA, and collagen I.

-

Procedure:

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Metabolic Assays

-

Extracellular Flux Analysis: Used to assess mitochondrial respiration and glycolysis in live cells by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

-

Anion-Exchange Chromatography-Mass Spectrometry (IC-MS/MS): Employed for the quantitative analysis of intracellular metabolites, including TCA cycle intermediates and amino acids.

Conclusion

The mechanism of action of this compound is intricate, involving direct participation in cellular metabolism, modulation of key enzyme activities, and regulation of fundamental cellular processes like autophagy and redox balance. Its ability to stabilize HIF-1α under normoxic conditions presents a compelling avenue for therapeutic intervention in ischemic diseases and certain cancers. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile molecule. A thorough understanding of its multifaceted actions is critical for designing targeted and effective therapeutic strategies.

References

- 1. Intermediary metabolite precursor dimethyl-2-ketoglutarate stabilizes hypoxia-inducible factor-1α by inhibiting prolyl-4-hydroxylase PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intermediary Metabolite Precursor Dimethyl-2-Ketoglutarate Stabilizes Hypoxia-Inducible Factor-1α by Inhibiting Prolyl-4-Hydroxylase PHD2 | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Whitepaper: The Role of Dimethyl 2-Oxoglutarate in the Krebs Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal intermediate in the tricarboxylic acid (TCA) or Krebs cycle, linking carbon and nitrogen metabolism and serving as a cofactor for numerous dioxygenases.[1][2][3][4] Its direct study in cellular systems is hampered by its high polarity and consequent poor cell permeability. Dimethyl 2-oxoglutarate (DMKG), a cell-permeable esterified analog, circumvents this limitation.[5] Upon cellular uptake, DMKG is hydrolyzed by intracellular esterases to yield α-KG, effectively increasing its intracellular concentration. This whitepaper provides an in-depth technical overview of DMKG's mechanism of action, its application as a tool to probe Krebs cycle anaplerosis, and its broader impacts on cellular metabolism and signaling. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction to α-Ketoglutarate and its Cell-Permeable Analog

The Krebs cycle is a fundamental metabolic pathway essential for cellular energy production through the oxidation of acetyl-CoA, generating ATP and reducing equivalents (NADH and FADH₂). Within this cycle, α-ketoglutarate (α-KG) occupies a central position. It is formed from the oxidative decarboxylation of isocitrate and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex, a rate-limiting step in the cycle. Beyond its bioenergetic role, α-KG is a critical link between carbon and nitrogen metabolism, serving as a precursor for the synthesis of amino acids like glutamate (B1630785) and glutamine. Furthermore, it functions as an essential cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases that regulate hypoxia-inducible factor (HIF-1α) and epigenetic modifiers such as TET DNA hydroxylases and Jumonji C domain-containing histone demethylases.

Studying the direct effects of modulating intracellular α-KG levels has been historically challenging because, as a dicarboxylate, it is negatively charged at physiological pH and cannot efficiently cross the plasma membrane. To overcome this, researchers utilize cell-permeable ester derivatives. This compound (DMKG or DM-2OG) is the most widely used of these analogs. Its ester groups mask the negative charges, rendering the molecule more lipophilic and allowing it to diffuse across the cell membrane.

Mechanism of Action: Intracellular Delivery of α-Ketoglutarate

The utility of DMKG as a research tool lies in its function as a prodrug for α-KG. Once inside the cell, ubiquitous intracellular esterases cleave the two methyl ester groups, releasing α-ketoglutarate and two molecules of methanol (B129727). This conversion effectively "traps" α-KG within the cell and creates a concentration gradient that drives the further influx of DMKG from the culture medium. This process allows for the rapid and sustained elevation of intracellular α-KG levels, enabling the study of its downstream metabolic and signaling effects.

Metabolic and Signaling Consequences of Elevated α-Ketoglutarate

Supplementing cells with DMKG allows for the direct investigation of α-KG's roles in cellular metabolism.

Anaplerotic Role in the Krebs Cycle

Anaplerosis is the act of replenishing Krebs cycle intermediates that have been extracted for biosynthesis. Glutamine is a primary anaplerotic substrate, converted to glutamate and then to α-KG. By providing an exogenous source of α-KG, DMKG can directly fuel the Krebs cycle. The newly supplied α-KG can be metabolized forward to succinyl-CoA by α-ketoglutarate dehydrogenase, thus supporting ATP production and generating reducing equivalents. This is particularly relevant in states of metabolic stress or glutamine deprivation, where DMKG supplementation can rescue ATP levels and restore the pool of TCA cycle intermediates.

Impact on Redox Balance and Mitochondrial Function

Studies have shown that DMKG can improve mitochondrial function and cellular redox balance, particularly in pathological contexts. In muscle pericytes from individuals with diabetes, which exhibit mitochondrial dysfunction, treatment with DMKG improved redox balance and mitochondrial activity. DMKG has also been shown to prevent neural cell death induced by glucose hypometabolism by serving as an alternative fuel source and mitigating mitochondrial impairment. This suggests that boosting the α-KG pool can help bypass upstream metabolic defects and support the electron transport chain.

Regulation of Cellular Signaling

The α-KG delivered by DMKG also influences key signaling pathways. For instance, α-KG is a required cofactor for prolyl hydroxylases (PHDs), which target the HIF-1α transcription factor for degradation under normoxic conditions. In certain cancers with mutations in Krebs cycle enzymes like succinate dehydrogenase (SDH), the accumulation of succinate competitively inhibits PHDs, leading to HIF-1α stabilization (pseudohypoxia). Studies have demonstrated that treatment with cell-permeating α-KG derivatives can reverse this inhibition, restore PHD activity, and decrease HIF-1α levels. Additionally, DMKG has been shown to inhibit autophagy, a cellular recycling process, by increasing cytoplasmic acetyl-CoA levels.

Quantitative Data on Metabolic Effects

The metabolic impact of DMKG has been quantified in various cell models. Treatment of human osteosarcoma (U2OS) cells with α-KG precursors, including DMKG, leads to significant changes in the levels of key energy-related metabolites.

Table 1: Impact of α-Ketoglutarate Precursors on Intracellular Metabolite Levels Data represents averaged log2 fold change relative to controls after 4 hours of treatment. Data extracted from Figure 1 of Marino, G., et al. (2014) as presented on ResearchGate.

| Metabolite | Treatment Condition | Log2 Fold Change (± S.E.M.) | p-value |

| α-Ketoglutarate | DMKG in Complete Medium | ~3.5 ± 0.2 | < 0.001 |

| DMKG in Nutrient Free Medium | ~6.0 ± 0.3 | < 0.001 | |

| Acetyl-CoA | DMKG in Complete Medium | ~1.0 ± 0.1 | < 0.01 |

| DMKG in Nutrient Free Medium | ~1.5 ± 0.2 | < 0.001 | |

| ATP | DMKG in Complete Medium | ~0.2 ± 0.05 | Not Significant |

| DMKG in Nutrient Free Medium | ~0.8 ± 0.1 | < 0.001 |

These data quantitatively demonstrate that DMKG is highly effective at increasing intracellular α-KG levels, which in turn boosts the pools of other critical metabolites like Acetyl-CoA and can support ATP generation, especially under nutrient-starved conditions.

Key Experimental Protocols

Protocol: Analysis of Krebs Cycle Intermediates via LC-MS/MS

This protocol outlines a general workflow for quantifying the effect of DMKG on Krebs cycle metabolite levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Steps:

-

Cell Seeding: Plate cells at a sufficient density to ensure adequate material for extraction. Allow cells to reach the desired confluency (typically 70-80%).

-

Treatment: Prepare a stock solution of DMKG in an appropriate solvent (e.g., cell culture medium or DMSO). Treat cells for the desired duration. Include a vehicle-only control group.

-

Metabolite Extraction: To quench metabolic activity, all steps must be performed rapidly and on ice. After washing with cold PBS, add a pre-chilled extraction solvent (e.g., 80% methanol or a methanol:acetonitrile:water mixture). Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Sample Processing: Centrifuge the extract to pellet protein and cell debris. The supernatant containing the polar metabolites is transferred to a new tube. The solvent is then typically evaporated using a vacuum concentrator or a stream of nitrogen.

-

LC-MS/MS: Reconstitute the dried metabolites in a suitable buffer for injection. Separation is often achieved using reverse-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for each metabolite to confirm identity and enable quantification.

Protocol: α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay

This protocol describes a colorimetric method to measure the activity of the KGDH complex, a key enzyme in the Krebs cycle that metabolizes α-KG. This assay can determine if DMKG-derived α-KG is being actively processed by the cycle. The protocol is based on commercially available kits.

-

Sample Preparation:

-

Homogenize tissue samples or cell pellets (e.g., 1-2 million cells) in 100-200 µL of ice-cold KGDH Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant for the assay. Determine protein concentration using a standard method (e.g., BCA assay) for normalization.

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare an NADH standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well) by diluting the provided NADH standard in KGDH Assay Buffer.

-

Sample Wells: Add 5-50 µL of sample supernatant to duplicate wells. Adjust the final volume to 50 µL with KGDH Assay Buffer.

-

Reaction Mix: Prepare a master mix for each sample and standard containing:

-

48 µL KGDH Assay Buffer

-

1 µL KGDH Developer

-

1 µL KGDH Substrate (α-Ketoglutarate)

-

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each well. For a sample blank, use a reaction mix without the KGDH Substrate.

-

Measurement: Immediately begin measuring the absorbance at 450 nm (A450) in kinetic mode at 37°C for 10-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA450) over a specific time interval within the linear phase of the reaction.

-

Subtract the absorbance change of the sample blank from the sample reading.

-

Use the NADH standard curve to convert the ΔA450 into nmol of NADH produced.

-

Calculate the KGDH activity using the formula: Activity (nmol/min/mg) = (NADH produced / (Time x Protein amount))

-

One unit of KGDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.

-

Conclusion and Future Directions

This compound is an indispensable tool for probing the multifaceted roles of its active metabolite, α-ketoglutarate. Its primary function in the context of the Krebs cycle is to serve as an anaplerotic substrate, replenishing a key intermediate to support cellular bioenergetics. This guide demonstrates that the utility of DMKG extends far beyond this, providing a means to investigate the intricate links between central carbon metabolism, redox homeostasis, and cellular signaling pathways. For researchers in drug development, DMKG and other α-KG analogs represent a promising strategy to pharmacologically elevate intracellular α-KG, which may have therapeutic potential for diseases characterized by metabolic dysfunction, such as certain cancers and neurodegenerative disorders. Future research should focus on developing more targeted delivery systems and exploring the long-term effects of sustained α-KG elevation on cellular and organismal physiology.

References

- 1. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 2. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of dimethyl α-ketoglutarate in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 2-oxoglutarate: Synthesis, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-oxoglutarate, a diester derivative of α-ketoglutaric acid, is a pivotal intermediate in cellular metabolism with burgeoning significance in biomedical research. Its cell-permeable nature allows it to effectively modulate intracellular levels of α-ketoglutarate, a key player in the Krebs cycle and various other metabolic and signaling pathways. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its role in biological processes, with a particular focus on the inhibition of autophagy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound (DMKG), also known as Dimethyl α-ketoglutarate, is a valuable chemical tool for studying the multifaceted roles of α-ketoglutarate in cellular physiology and pathophysiology. As a cell-permeable analog, DMKG circumvents the limited membrane transport of its parent dicarboxylic acid, enabling researchers to investigate its downstream effects with greater precision.[1][2] Its involvement in the Krebs cycle, amino acid metabolism, and as a co-substrate for various dioxygenases has been well-established.[][4] More recently, DMKG has garnered significant attention for its ability to inhibit autophagy, a fundamental cellular process for recycling damaged organelles and proteins, through the modulation of cytosolic acetyl-CoA levels.[1] This guide will delve into the practical aspects of its synthesis, its key chemical characteristics, and the signaling pathways it influences.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-oxoglutaric acid with methanol (B129727) in the presence of an acid catalyst. This reaction is an equilibrium process that is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-Oxoglutaric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxoglutaric acid in an excess of anhydrous methanol (e.g., a 0.5 M to 1 M solution).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine to remove any remaining acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound as a colorless to pale yellow liquid.

Chemical Properties of this compound

This compound is a liquid at room temperature with a range of chemical properties that are important for its handling, storage, and application in experimental settings.

Physical and Spectroscopic Data

The key physical and spectroscopic data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol |

| CAS Number | 13192-04-6 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 90-95 °C at 0.4 mmHg |

| Density | 1.203 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.439 |

| ¹H NMR (CDCl₃) | δ (ppm): 3.88 (s, 3H), 3.75 (s, 3H), 3.20 (t, 2H), 2.90 (t, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 194.5, 172.1, 161.9, 53.2, 52.3, 33.4, 27.9 |

| Infrared (IR) | ν (cm⁻¹): ~2950 (C-H), ~1730 (C=O, ester), ~1650 (C=O, ketone) |

| Mass Spectrometry (MS) | m/z: 174 (M+), 143, 115, 87, 59 |

Stability and Storage

This compound is a relatively stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere and at a low temperature (-20°C is preferable) to minimize potential degradation. It is a combustible liquid and should be handled with appropriate safety precautions.

Reactivity

As an α-keto ester, this compound exhibits reactivity at several positions:

-

Cyclocondensation: It can undergo cyclocondensation reactions with dinucleophiles, such as 1,2-phenylenediamine, to form heterocyclic compounds.

-

Michael Addition: The α-protons to the ester groups are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in Michael addition reactions.

-

Synthesis of Analogs: It serves as a starting material for the synthesis of various analogs, including those of kainic acid.

Biological Significance and Signaling Pathways

This compound readily crosses cell membranes and is intracellularly hydrolyzed to α-ketoglutarate, a critical intermediate in the Krebs cycle. This property makes it an invaluable tool for studying the metabolic and signaling roles of α-ketoglutarate.

Inhibition of Autophagy

A significant biological function of this compound is its ability to inhibit autophagy. This inhibition is mediated through the replenishment of cytosolic acetyl-CoA levels. The signaling pathway is as follows:

-

Cellular Uptake and Conversion: Exogenously supplied this compound enters the cell.

-

Conversion to α-Ketoglutarate: Inside the cell, it is converted to α-ketoglutarate.

-

Metabolism to Acetyl-CoA: α-Ketoglutarate is then metabolized through a pathway involving isocitrate dehydrogenase (IDH1 and IDH2) and ATP citrate (B86180) lyase (ACLY) to generate cytosolic acetyl-CoA.

-

Inhibition of Autophagy: The increased levels of cytosolic acetyl-CoA lead to the inhibition of autophagy.

This pathway highlights a crucial link between cellular metabolism and the regulation of autophagy.

Caption: Signaling pathway of autophagy inhibition by this compound.

Experimental Workflow for Studying Autophagy Inhibition

A typical experimental workflow to investigate the effect of this compound on autophagy in a cell-based model is outlined below.

Caption: Experimental workflow for studying autophagy inhibition by this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers in the life sciences. Its straightforward synthesis via Fischer esterification makes it readily accessible. A thorough understanding of its chemical properties is crucial for its appropriate handling and application in experimental designs. Its biological significance, particularly its role in the inhibition of autophagy through the modulation of cellular metabolism, opens up new avenues for research into various physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. This technical guide provides a solid foundation for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

The Multifaceted Roles of Dimethyl 2-Oxoglutarate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-oxoglutarate (DMKG), a cell-permeable derivative of the key metabolic intermediate alpha-ketoglutarate (B1197944) (α-KG), has emerged as a critical tool for investigating and modulating cellular metabolism. By readily crossing the cell membrane and being subsequently hydrolyzed to α-KG, DMKG provides a direct means to elevate intracellular α-KG levels, thereby influencing a wide array of biological processes. This technical guide provides an in-depth exploration of the core biological functions of DMKG in cellular metabolism, with a focus on its impact on the tricarboxylic acid (TCA) cycle, autophagy, hypoxia-inducible factor (HIF)-1α signaling, and epigenetic regulation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts targeting metabolic pathways.

Introduction: The Significance of this compound

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite that sits (B43327) at the crossroads of carbon and nitrogen metabolism.[1] It serves as a crucial intermediate in the tricarboxylic acid (TCA) cycle, a primary pathway for cellular energy production, and is also a key substrate for numerous enzymatic reactions, including transamination and the function of α-KG-dependent dioxygenases.[1][2][3] However, the charged nature of α-KG limits its direct use in cell culture and in vivo studies due to poor membrane permeability. This compound (DMKG), the dimethyl ester of α-KG, circumvents this limitation.[4] Once inside the cell, esterases cleave the methyl groups, releasing α-KG and allowing it to participate in various metabolic pathways. This property makes DMKG an invaluable research tool and a potential therapeutic agent for conditions associated with metabolic dysregulation.

Core Biological Functions and Mechanisms of Action

DMKG, by replenishing intracellular α-KG, influences a multitude of cellular processes. Its primary mechanisms of action can be categorized as follows:

Modulation of the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism

As a direct precursor to α-KG, DMKG can fuel the TCA cycle, contributing to the generation of ATP and reducing equivalents (NADH and FADH2). This is particularly relevant in states of metabolic stress or glutamine deprivation, where the anaplerotic influx of carbons into the TCA cycle is compromised. Supplementation with DMKG has been shown to restore intracellular levels of TCA cycle intermediates, such as succinate (B1194679) and oxaloacetate, in cells treated with L-asparaginase, which depletes glutamine. Furthermore, in the context of glucose hypometabolism, DMKG can serve as an alternative fuel source, partially preventing mitochondrial impairments and neural cell death.

Inhibition of Autophagy

DMKG has been identified as a potent inhibitor of autophagy, a cellular process of self-digestion that is crucial for maintaining cellular homeostasis but can be detrimental when dysregulated. The inhibitory effect of DMKG on autophagy is dependent on the enzymes IDH1, IDH2, and ACLY. Intracellular α-KG, derived from DMKG, can be converted to acetyl-CoA, which then leads to the hyperacetylation of autophagy-related proteins, thereby suppressing autophagic flux. This mechanism has been observed to prevent starvation-induced autophagy in mice and inhibit maladaptive autophagy in pressure overload-induced cardiomyopathy.

Regulation of Hypoxia-Inducible Factor (HIF)-1α

The stability and activity of the transcription factor HIF-1α, a master regulator of the cellular response to hypoxia, are controlled by a class of α-KG-dependent dioxygenases known as prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. This reaction requires α-KG as a co-substrate. Interestingly, the effect of DMKG on HIF-1α appears to be concentration-dependent. While some studies suggest that increasing α-KG levels should promote HIF-1α degradation, other reports indicate that millimolar concentrations of DMKG can transiently stabilize HIF-1α. This complex regulation may be due to competitive inhibition or other indirect effects on cellular metabolism.

Epigenetic Reprogramming via α-KG-Dependent Dioxygenases

Beyond PHDs, α-KG is a critical cofactor for a large family of 2-oxoglutarate-dependent dioxygenases (2-ODDs) that play key roles in epigenetic regulation. These enzymes include the TET family of DNA hydroxylases, which are involved in DNA demethylation, and Jumonji C (JmjC) domain-containing histone demethylases. By increasing the intracellular pool of α-KG, DMKG can potentially modulate the activity of these enzymes, thereby influencing gene expression patterns. For instance, glutamine-derived α-KG has been shown to increase histone H3 lysine (B10760008) 27 acetylation (H3K27ac), promoting the transcription of myogenic genes.

Antioxidant Properties and Redox Balance

DMKG has demonstrated antioxidant properties, contributing to improved redox balance in cells under oxidative stress. This can occur through direct scavenging of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and by increasing the availability of enzymatic and non-enzymatic antioxidant systems. In muscle pericytes from diabetic individuals, DMKG supplementation was found to improve redox balance and mitochondrial function.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of DMKG on cellular metabolism and function.

Table 1: Effects of DMKG on Gene Expression

| Cell Type | Treatment | Target Gene | Fold Change | Reference |

| Diabetic-muscle pericytes | 1 mM DMKG, 16 h | GLUT1 mRNA | Significant increase | |

| HSC-T6 (hepatic stellate cells) | 4 mM DMKG | α-SMA mRNA | Decrease | |

| HSC-T6 (hepatic stellate cells) | 1 mM and 4 mM DMKG | Collagen I mRNA | Down-regulation | |

| C2C12 myoblasts | 4 mM glutamine (generates α-KG) | Myogenin mRNA | ~5-fold increase |

Table 2: Effects of DMKG on Metabolite Levels

| Cell Type | Condition | Treatment | Metabolite | Change | Reference |

| Jurkat cells | Gln-deprived or L-ASNase-treated | 2.1 mM DM-OG | α-ketoglutarate, succinate, oxaloacetate | Restoration to normal levels | |

| ND- and D-MPs | - | DM-2OG supplementation | Intracellular 2OG | Significant increase | |

| ND-MPs | DM-2OG supplementation | Fructose-6-phosphate, lactate | Reduced abundance |

Table 3: Effects of DMKG on Cellular Processes

| Cell Line | Treatment Concentration | Effect | Reference |

| HSC-T6 and BRL-3A | 0, 1, 4, 8, 16-32 mM (24h) | Assessed cell viability via MTT | |

| Jurkat cells | 2.1 mM | Reversed suppressive effects of Gln deprivation | |

| NLF and HCT116 cells | Millimolar concentrations | Increased abundance of HIF-1α protein | |

| ND-MPs | 1 mmol/l | Inhibitory effect on proliferation |

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of DMKG on cell lines.

Methodology: (Based on the protocol for HSC-T6 and BRL-3A cells)

-

Seed 1x10⁵ cells in 100 µL of culture medium per well in a 96-well plate.

-

Incubate the plate overnight in a CO₂ incubator at 37°C.

-

Treat the cells with varying concentrations of DMKG (e.g., 0, 1, 4, 8, 16, 18, 20, 22, 24, 26, 28, 30, 32 mM) for 24 hours. Use at least four replicates for each treatment.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Gene Expression Analysis by Real-Time PCR (RT-qPCR)

Objective: To quantify the changes in mRNA expression of target genes in response to DMKG treatment.

Methodology: (Based on the protocol for HSC-T6 cells)

-

Culture cells (e.g., HSC-T6) with or without DMKG (e.g., 1 mM and 4 mM) for a specified duration (e.g., 24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform real-time PCR using a thermocycler with specific primers for the target genes (e.g., α-SMA, collagen I) and a housekeeping gene (e.g., β-actin) for normalization.

-

The cycling conditions can be set as follows: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds, 57°C for 5 seconds, and 72°C for 30 seconds.

-

Calculate the relative mRNA expression levels using the 2-ΔΔCT method.

Measurement of Glutathione (B108866) (GSH)/Oxidized Glutathione (GSSG) Ratio

Objective: To assess the redox status of cells treated with DMKG.

Methodology: (Based on the protocol for muscle pericytes)

-

Incubate cells for 16 hours in the absence or presence of 1 mmol/l DM-2OG.

-

Measure the levels of total glutathione and GSSG using a commercial assay kit (e.g., Promega GSH/GSSG-Glo Assay) according to the manufacturer's instructions.

-

Normalize the results to the total protein content of each sample.

-

Calculate the reduced GSH to oxidized GSSG ratio using the formula: (Total GSH - GSSG) / (GSSG / 2).

Visualization of Pathways and Workflows

Signaling Pathway of DMKG-Mediated Autophagy Inhibition

Caption: DMKG inhibits autophagy by increasing intracellular α-KG and subsequent protein hyperacetylation.

Experimental Workflow for Assessing DMKG's Effect on Cell Proliferation

Caption: Workflow for measuring the impact of DMKG on muscle pericyte proliferation using a BrdU incorporation assay.

Logical Relationship of DMKG in Cellular Metabolism

Caption: DMKG acts as a precursor to α-KG, a central hub influencing major metabolic and signaling pathways.

Conclusion and Future Directions

This compound is a powerful tool for elucidating the intricate roles of α-KG in cellular metabolism. Its ability to modulate fundamental processes such as energy production, autophagy, and epigenetic regulation underscores its potential for therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. Future research should focus on further dissecting the context-dependent effects of DMKG, optimizing its delivery and dosage for in vivo applications, and exploring its synergistic potential with other therapeutic agents. The detailed methodologies and pathway visualizations provided in this guide aim to serve as a valuable resource for researchers and drug development professionals in their pursuit of novel metabolic therapies.

References

- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]

- 4. Inhibitory effects of dimethyl α-ketoglutarate in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Dimethyl 2-oxoglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-oxoglutarate (DM-2OG), a cell-permeable derivative of the key metabolic intermediate alpha-ketoglutarate (B1197944) (AKG), is emerging as a compound of significant interest due to its potential antioxidant properties. This technical guide provides an in-depth overview of the current understanding of DM-2OG's antioxidant capacity, drawing from both cellular and non-enzymatic studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to serve as a comprehensive resource for researchers in the fields of drug discovery and cellular biology. While direct chemical antioxidant data for DM-2OG is limited, this guide also incorporates information on its parent compound, alpha-ketoglutarate, to provide a broader context for its potential mechanisms of action.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] Consequently, the identification and characterization of novel antioxidant compounds is a critical area of research.

This compound, as a derivative of AKG, readily crosses cell membranes, where it can be hydrolyzed to release AKG. AKG is a central molecule in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle and amino acid metabolism.[2][3] Beyond its metabolic roles, AKG has been shown to possess direct ROS-scavenging capabilities and to modulate cellular antioxidant defense systems.[2][4] This guide explores the evidence supporting the antioxidant properties of DM-2OG, its potential mechanisms of action, and the experimental approaches used to investigate these effects.

Quantitative Data on Antioxidant Properties

The antioxidant effects of this compound have been primarily investigated through cellular assays. The following tables summarize the key quantitative findings from these studies. It is important to note that direct chemical antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) for DM-2OG are not widely reported in the current literature.

Table 1: Cellular Antioxidant Effects of this compound in Muscle Pericytes

| Parameter | Cell Type | Treatment | Result | Reference |

| Hydrogen Peroxide (H₂O₂) Levels | Diabetic Muscle Pericytes (D-MPs) | 1 mmol/L DM-2OG | Significantly reduced medium H₂O₂ levels. | |

| Malondialdehyde (MDA) Levels | D-MPs and Non-Diabetic Muscle Pericytes (ND-MPs) | 1 mmol/L DM-2OG | Significantly reduced MDA levels in both cell types. | |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels | D-MPs | 1 mmol/L DM-2OG | No significant effect on 8-OHdG levels. |

Table 2: Neuroprotective and Antioxidant Effects of this compound in SH-SY5Y Cells

| Parameter | Cell Type | Stressor | Treatment | Result | Reference |

| Reactive Oxygen Species (ROS) Production | SH-SY5Y Neuroblastoma Cells | Glucose Transporter Inhibitor (DRB18) | 5 mM DM-2OG | Markedly, but incompletely, inhibited the increase in ROS production. | |

| Mitochondrial Membrane Potential | SH-SY5Y Neuroblastoma Cells | Glucose Transporter Inhibitor (DRB18) | 5 mM DM-2OG | Partially prevented mitochondrial membrane depolarization. | |

| Cellular ATP Content | SH-SY5Y Neuroblastoma Cells | Glucose Transporter Inhibitor (DRB18) | 5 mM DM-2OG | Partially prevented the depletion of cellular ATP. |

Proposed Mechanisms of Antioxidant Action

The antioxidant properties of this compound are thought to be mediated through several mechanisms, primarily inherited from its active form, alpha-ketoglutarate.

Direct Scavenging of Reactive Oxygen Species

Alpha-ketoglutarate can directly react with and neutralize hydrogen peroxide (H₂O₂) through a non-enzymatic oxidative decarboxylation reaction. In this reaction, AKG is converted to succinate, CO₂, and water, thereby detoxifying H₂O₂.

Caption: Non-enzymatic decarboxylation of alpha-ketoglutarate by hydrogen peroxide.

Modulation of Endogenous Antioxidant Systems

While direct evidence for DM-2OG is still emerging, its parent compound, AKG, has been shown to enhance the activity of enzymatic and non-enzymatic antioxidant systems. One of the key pathways in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. While this pathway is a plausible mechanism for DM-2OG, further research is needed to confirm its direct involvement.

Caption: Proposed antioxidant signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Hydrogen Peroxide (H₂O₂) Levels

This protocol is based on the methods used to assess the H₂O₂-buffering capacity of muscle pericytes.

Materials:

-

96-well plate

-

Muscle pericytes (or other cell type of interest)

-

DM-2OG solution (e.g., 1 mmol/L)

-

ROS-Glo™ H₂O₂ Assay (Promega) or similar commercial kit

-

Plate reader capable of luminescence detection

Procedure:

-

Seed cells (e.g., 1000 cells/well) in a 96-well plate and allow them to adhere.

-

Incubate the cells in the presence or absence of DM-2OG for the desired time (e.g., 16 hours) in triplicate.

-

Measure the H₂O₂ level in the culture medium using a commercial assay kit, following the manufacturer's instructions.

-

Record the luminescence using a plate reader.

-

Normalize the results to a control (e.g., medium without cells) to determine the H₂O₂-buffering capacity.

Caption: Workflow for measuring hydrogen peroxide levels in cell culture.

Measurement of Malondialdehyde (MDA) Levels

MDA is a marker of lipid peroxidation. This protocol is a general representation of commercially available assays.

Materials:

-

Cell or tissue lysate

-

MDA assay kit (e.g., based on the thiobarbituric acid reactive substances - TBARS - method)

-

Microplate reader capable of absorbance or fluorescence detection

Procedure:

-

Prepare cell or tissue lysates according to the assay kit's instructions.

-

Add the provided reagents (e.g., thiobarbituric acid) to the lysates.

-

Incubate the mixture at a high temperature (e.g., 95°C) for the specified time to allow for the reaction to occur.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Transfer the supernatant to a new microplate.

-

Measure the absorbance or fluorescence at the recommended wavelength.

-

Calculate the MDA concentration based on a standard curve.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is based on the H₂DCFDA assay used in the study on SH-SY5Y cells.

Materials:

-

SH-SY5Y cells (or other cell type of interest)

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) dye

-

DM-2OG solution

-

Stress-inducing agent (e.g., DRB18)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the stress-inducing agent in the presence or absence of DM-2OG for the specified duration (e.g., 48 hours).

-

Load the cells with H₂DCFDA dye according to the manufacturer's protocol. H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a microplate reader or visualize and quantify using a fluorescence microscope.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant properties, primarily demonstrated through its ability to mitigate oxidative stress in cellular models. Its proposed mechanisms of action include direct ROS scavenging by its active form, alpha-ketoglutarate, and potential modulation of endogenous antioxidant pathways.

However, to fully elucidate the antioxidant potential of DM-2OG, further research is warranted in the following areas:

-

Direct Chemical Antioxidant Assays: Performing standardized in vitro antioxidant assays such as DPPH, ABTS, FRAP, and ORAC is crucial to quantify the direct radical scavenging capacity of DM-2OG and compare it with other known antioxidants.

-

Nrf2 Pathway Activation: Detailed molecular studies are needed to confirm the direct interaction of DM-2OG or AKG with components of the Nrf2 signaling pathway, such as Keap1. Luciferase reporter assays for ARE activity and nuclear translocation studies of Nrf2 in response to DM-2OG treatment would provide valuable insights.

-

In Vivo Studies: While in vitro studies are promising, in vivo studies are necessary to evaluate the bioavailability, efficacy, and safety of DM-2OG as a potential therapeutic agent for diseases associated with oxidative stress.

References

- 1. westbioscience.com [westbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of a stable antioxidant response element-driven reporter gene cell line and its use to show redox-dependent activation of nrf2 by cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Dimethyl 2-oxoglutarate on TET Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ten-eleven translocation (TET) family of enzymes are critical regulators of DNA methylation, playing a pivotal role in epigenetic modulation through the oxidation of 5-methylcytosine (B146107) (5mC). As Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases, their activity is intrinsically linked to the availability of the co-substrate 2-oxoglutarate. Dimethyl 2-oxoglutarate (DM-2OG), a cell-permeable analog of 2-OG, is frequently utilized in cellular studies to investigate the impact of elevated 2-OG levels on TET enzyme function. This technical guide provides an in-depth analysis of the effect of DM-2OG on TET enzyme activity, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biochemical pathways.

Introduction: The TET Enzymes and their Co-substrate Dependence

The TET family of enzymes, comprising TET1, TET2, and TET3, are central to the process of active DNA demethylation.[1][2] They catalyze the iterative oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[3] This process is crucial for various biological processes, including embryonic development, cellular differentiation, and tumor suppression.[4]

The catalytic activity of TET enzymes is dependent on the presence of molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate (also known as α-ketoglutarate) as a co-substrate.[5] In the catalytic cycle, 2-OG is decarboxylated to succinate, which in turn drives the oxidation of 5mC. Consequently, the intracellular concentration of 2-OG can be a limiting factor for TET enzyme activity.

This compound as a Tool to Modulate TET Activity

This compound (DM-2OG) is a membrane-permeable ester of 2-oxoglutarate. Due to its increased lipophilicity, DM-2OG can readily cross cell membranes. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release 2-oxoglutarate, thereby increasing the intracellular pool of this critical TET co-substrate. This makes DM-2OG a valuable tool for studying the downstream effects of enhanced TET enzyme activity in a cellular context.

Quantitative Data Summary

While DM-2OG is widely used in cellular assays, direct quantitative data on its effect on purified TET enzymes is limited. The available data primarily focuses on the kinetic parameters of the natural co-substrate, 2-oxoglutarate, and the cellular effects of DM-2OG treatment.

Table 1: Kinetic Parameters of 2-Oxoglutarate for TET Enzymes

| TET Isoform | Apparent KM for 2-Oxoglutarate (μM) | Reference |

| TET1CD | 2.4 ± 0.3 | |

| TET2CD | 11.1 ± 3.5 | |

| TET2CDΔLCI | 15.7 ± 2.8 |

CD: Catalytic Domain; CDΔLCI: Catalytic Domain with a deletion.

Table 2: Cellular Effects of this compound on TET Activity

| Cell Line | TET Isoform Overexpressed | Treatment | Outcome on 5hmC Levels | Reference |

| TET1-overexpressing cells | TET1 | This compound | No enhancement observed |

This finding suggests that under certain cellular conditions, the endogenous levels of 2-oxoglutarate may not be the rate-limiting factor for TET activity.

Signaling Pathways and Mechanisms

The primary mechanism by which DM-2OG is proposed to influence TET activity is through its conversion to 2-oxoglutarate, a key component of the TET catalytic cycle.

Experimental Protocols

In Vitro TET Enzyme Activity Assay

This protocol describes a general method for measuring the activity of purified TET enzymes. While this protocol uses 2-oxoglutarate, it provides the foundational steps for assessing the direct effect of compounds on TET activity.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)

-

5mC-containing DNA substrate (e.g., a synthetic oligonucleotide or genomic DNA)

-

Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl)

-

Cofactors: 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid

-

Co-substrate: 1 mM 2-oxoglutarate

-

-

Initiate Reaction: Add the TET enzyme to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quench Reaction: Stop the reaction by adding EDTA to chelate the Fe(II) ions or by heat inactivation.

-

DNA Purification: Purify the DNA from the reaction mixture using a suitable kit or method to remove the enzyme and other reaction components.

-

Product Analysis: Analyze the formation of 5hmC, 5fC, and 5caC using methods such as:

-

LC-MS/MS: For accurate quantification of the different cytosine modifications.

-

Dot Blot Analysis: Using specific antibodies against 5hmC, 5fC, and 5caC.

-

Restriction Enzyme Digestion: Using enzymes sensitive to the methylation status of cytosine.

-

Cellular TET Activity Assay using this compound

This protocol outlines a general procedure for assessing the effect of DM-2OG on TET activity within a cellular context.

Methodology:

-

Cell Culture: Plate the cells of interest (e.g., a specific cancer cell line or primary cells) at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (DM-2OG). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the uptake and metabolism of DM-2OG and subsequent effects on TET activity.

-

Cell Harvest: Harvest the cells by trypsinization or scraping.

-

Genomic DNA Isolation: Isolate genomic DNA from the harvested cells using a commercial kit or standard protocols.

-

Analysis of 5hmC Levels: Quantify the global levels of 5hmC in the genomic DNA. Common methods include:

-

5hmC-specific ELISA: A quantitative and high-throughput method.

-

LC-MS/MS: The gold standard for accurate quantification.

-

Dot Blot Analysis: A semi-quantitative method using a 5hmC-specific antibody.

-

Discussion and Future Directions

This compound serves as an indispensable tool for probing the role of the TET co-substrate 2-oxoglutarate in cellular processes. While it is clear that DM-2OG can increase intracellular 2-OG levels, the direct interaction and kinetics with purified TET enzymes remain to be fully elucidated. The observation that DM-2OG treatment does not always lead to an increase in 5hmC levels highlights the complex regulation of TET activity within the cell, which may be influenced by factors other than co-substrate availability, such as the expression levels of the TET enzymes themselves, the presence of inhibitors like 2-hydroxyglutarate (2-HG), and the chromatin context.

Future research should aim to:

-

Determine the kinetic parameters of DM-2OG as a direct co-substrate for purified TET enzymes in vitro.

-

Investigate the efficiency of intracellular conversion of DM-2OG to 2-OG in various cell types.

-

Explore the interplay between DM-2OG treatment and other factors that regulate TET activity in different biological contexts.

By addressing these questions, a more comprehensive understanding of the role of 2-oxoglutarate in epigenetic regulation can be achieved, paving the way for the development of novel therapeutic strategies targeting the TET pathway.

References

- 1. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TET-TDG active DNA demethylation at CpG and non-CpG sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Interconversion of 2-oxoglutarate and 2-hydroxyglutarate [reactome.org]

- 4. TET enzymes augment activation-induced deaminase (AID) expression via 5-hydroxymethylcytosine modifications at the Aicda superenhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Studies on the 2-Oxoglutarate/Fe(II)-Dependent Nucleic Acid Modifying Enzymes from the AlkB and TET Families [mdpi.com]

Methodological & Application

Application Notes and Protocols for Dimethyl 2-oxoglutarate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-oxoglutarate (DMKG), also known as dimethyl α-ketoglutarate, is a cell-permeable derivative of α-ketoglutarate (α-KG), a critical intermediate in the Krebs cycle.[1][2] Due to the hydrophilic nature of α-KG, its direct application in cell culture is limited by poor membrane permeability.[2] DMKG overcomes this limitation as its ester groups allow it to readily cross the plasma membrane, where it is subsequently hydrolyzed by intracellular esterases to release α-KG.[2][3] This property makes DMKG a valuable tool for investigating the multifaceted roles of α-KG in various cellular processes.

α-KG serves as a crucial cofactor for a family of Fe(II)/2-oxoglutarate-dependent dioxygenases, which include prolyl hydroxylases (PHDs), Ten-eleven translocation (TET) enzymes, and collagen prolyl-4-hydroxylases. By modulating the intracellular concentration of α-KG, DMKG can be used to influence a wide range of biological pathways, including hypoxia response, epigenetic regulation, collagen synthesis, and cellular metabolism.

These application notes provide detailed protocols and quantitative data for the use of DMKG in cell culture experiments, along with visualizations of key signaling pathways and experimental workflows.

Key Applications and Mechanisms of Action

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Stability

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. PHDs require α-KG as a cofactor. Interestingly, while α-KG is a substrate for PHDs, its precursor, DMKG, has been shown to paradoxically stabilize HIF-1α under normoxia by inhibiting PHD2 activity. This effect is similar to that of established PHD inhibitors like dimethyloxalylglycine (DMOG). This "pseudohypoxic" condition induced by DMKG allows for the study of HIF-1α signaling in the absence of low oxygen.

Signaling Pathway: HIF-1α Regulation

Caption: HIF-1α regulation under normoxia and with DMKG treatment.

Epigenetic Modulation via TET Enzymes

Ten-eleven translocation (TET) enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a crucial role in DNA demethylation by successively oxidizing 5-methylcytosine (B146107) (5mC). By increasing the intracellular pool of α-KG, DMKG can enhance the activity of TET enzymes, leading to changes in DNA methylation patterns and gene expression. This makes DMKG a useful tool for studying epigenetic regulation in various contexts, including development and disease.

Signaling Pathway: DNA Demethylation by TET Enzymes

Caption: Role of DMKG-derived α-KG in TET-mediated DNA demethylation.

Promotion of Collagen Synthesis

Collagen synthesis involves the hydroxylation of proline residues in procollagen, a reaction catalyzed by prolyl-4-hydroxylase, another α-KG-dependent dioxygenase. Supplementation with DMKG can increase the intracellular levels of 4-hydroxyproline, a key component of collagen, and promote collagen production. This makes DMKG relevant for studies related to wound healing, tissue engineering, and skin aging.

Regulation of Cellular Metabolism and Redox Balance

DMKG can influence cellular metabolism by replenishing tricarboxylic acid (TCA) cycle intermediates, particularly in states of glutamine deficiency. It has been shown to improve mitochondrial function and redox balance in certain cell types. For instance, in muscle pericytes from diabetic patients, DMKG treatment improved mitochondrial function and redox balance. It can also serve as an alternative fuel source during glucose hypometabolism, preventing neural cell death.

Inhibition of Autophagy

DMKG has been found to inhibit autophagy in a manner dependent on isocitrate dehydrogenase (IDH) and ATP-citrate lyase (ACLY). This effect has been observed in various contexts, including pressure overload-induced cardiomyopathy and CCl4-induced liver fibrosis.

Experimental Protocols

General Experimental Workflow

Caption: General workflow for cell culture experiments using DMKG.

Protocol 1: Induction of a Pseudohypoxic State and HIF-1α Stabilization

Objective: To stabilize HIF-1α under normoxic conditions to study its downstream effects.

Materials:

-

Cell line of interest (e.g., HEK293, cancer cell lines)

-

Complete cell culture medium

-

This compound (DMKG)

-

Sterile DMSO or PBS for stock solution

-

Reagents for Western blotting

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

DMKG Preparation: Prepare a stock solution of DMKG in sterile DMSO or PBS. A common stock concentration is 1 M. Store aliquots at -20°C or -80°C for long-term storage.

-

Treatment: Dilute the DMKG stock solution in complete culture medium to the desired final concentration. Common working concentrations range from 1 mM to 10 mM. Replace the existing medium with the DMKG-containing medium.

-

Incubation: Incubate the cells for the desired period. HIF-1α stabilization can be transient, so a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended.

-

Analysis: Harvest the cells and prepare whole-cell lysates. Analyze HIF-1α protein levels by Western blotting. β-actin or tubulin can be used as a loading control.

Protocol 2: Enhancing Collagen Synthesis in Keratinocytes

Objective: To increase collagen production in human keratinocytes (e.g., HaCaT cells).

Materials:

-

HaCaT cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

DMKG

-

Reagents for qRT-PCR and collagen assays (e.g., ELISA)

Procedure:

-

Cell Seeding: Plate HaCaT cells in appropriate culture vessels.

-

DMKG Preparation: Prepare a stock solution of DMKG as described in Protocol 1.

-

Treatment: Treat the cells with DMKG at concentrations ranging from 1 mM to 4 mM.

-

Incubation: Incubate the cells for 24 to 72 hours.

-

Analysis:

-

Gene Expression: Extract total RNA and perform qRT-PCR to measure the mRNA levels of collagen type I (COL1A1) and matrix metalloproteinases (MMPs) such as MMP-1 and MMP-9.

-

Collagen Production: Measure the amount of collagen in the cell culture supernatant or cell lysate using an appropriate ELISA kit.

-

Protocol 3: Improving Mitochondrial Function and Redox Balance

Objective: To assess the effect of DMKG on mitochondrial function and oxidative stress in cells like muscle pericytes.

Materials:

-

Primary cells (e.g., muscle pericytes) or cell lines (e.g., SH-SY5Y)

-

Complete culture medium

-

DMKG

-

Reagents for assessing mitochondrial function (e.g., Seahorse XF Analyzer) and redox status (e.g., ROS-Glo H₂O₂ Assay, GSH/GSSG-Glo Assay).

Procedure:

-

Cell Seeding: Plate cells in the appropriate microplates for the intended analysis (e.g., Seahorse XF plates, 96-well plates).

-

DMKG Preparation: Prepare a stock solution of DMKG.

-

Treatment: Treat the cells with DMKG, for example, at a concentration of 1 mM.

-

Incubation: Incubate for a suitable duration, such as 16 hours.

-

Analysis:

-

Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial function.

-

Redox Status: Quantify reactive oxygen species (ROS) levels and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) using commercially available kits.

-

Quantitative Data Summary

| Application | Cell Type | DMKG Concentration | Incubation Time | Key Finding | Citation |

| HIF-1α Stabilization | Diabetic-muscle pericytes | 1 mM | 16 h | Significant increase in GLUT1 mRNA expression. | |

| HIF-1α Stabilization | Thyroid cancer cell lines | 1, 5, 10 mM | 72 h | Dose-dependent reduction in cell growth. | |

| Metabolic Rescue | Jurkat cells (glutamine-depleted) | 2.1 mM | 24 h | Restored intracellular glutamate (B1630785) and TCA cycle intermediates. | |

| Redox Balance | Muscle pericytes from diabetic patients | 1 mM | 16 h | Improved redox balance and mitochondrial function. | |

| Inhibition of Fibrosis | Hepatic stellate cells (HSC-T6) | 4 mM | 24 h | Significant decrease in α-SMA and collagen I mRNA. | |

| Collagen Synthesis | HaCaT cells | 1-4 mM | 24-72 h | Increased collagen production and decreased MMP-1, MMP-9, MMP-10 expression. | |

| Myogenesis | C2C12 myoblasts | 0-4 mM | Dependant on differentiation stage | Promoted myoblast differentiation in a concentration-dependent manner. | |

| Cell Growth | C2C12 cells | 0.1-30 mM | Up to 8 days | Low concentrations (0.1-1.0 mM) increased cell growth, while higher concentrations (≥20 mM) impaired it. |

Troubleshooting and Considerations

-

Solubility and Stability: DMKG is soluble in aqueous solutions, but stock solutions are often prepared in DMSO for long-term stability. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

-

Optimal Concentration: The effective concentration of DMKG can vary significantly between cell types and applications (from 0.1 mM to over 20 mM). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. High concentrations can be cytotoxic.

-

Incubation Time: The effects of DMKG can be transient or require prolonged exposure. Time-course experiments are recommended to capture the desired biological response.

-

Off-target Effects: While DMKG is primarily used to increase intracellular α-KG, it is important to consider potential off-target effects or consequences of supraphysiological α-KG levels.

-

Control Groups: Appropriate controls are essential. These should include an untreated control and a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve DMKG). In some cases, comparing the effects of DMKG to direct α-KG treatment or other α-KG analogs can be informative.

References

Protocol for dissolving and storing Dimethyl 2-oxoglutarate.

Introduction

Dimethyl 2-oxoglutarate (DMKG), also known as Dimethyl α-ketoglutarate, is a cell-permeable derivative of α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[1][2] As a crucial metabolite, it plays a significant role in cellular energy metabolism, nitrogen transport, and as a cofactor for various dioxygenases.[1][3][4] Its cell permeability makes it a valuable tool for studying the metabolic effects of α-KG in various biological systems. DMKG has been shown to possess antioxidant properties and to inhibit autophagy. These characteristics have led to its use in research areas such as metabolic diseases, neurodegenerative disorders, and cancer.

This document provides detailed protocols for dissolving and storing this compound to ensure its stability and efficacy for research applications.

Physicochemical Properties

-

Molecular Formula: C₇H₁₀O₅

-

Molecular Weight: 174.15 g/mol

-

Appearance: Colorless to light yellow clear liquid or neat oil.

-

Density: Approximately 1.203 g/mL at 25 °C.

Solubility and Storage

Proper dissolution and storage are critical to maintain the integrity of this compound for experimental use. The following tables summarize the solubility in common laboratory solvents and recommended storage conditions.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | |

| Dimethylformamide (DMF) | ≥ 30 mg/mL | |

| Ethanol | ≥ 30 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥ 10 mg/mL | |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | |

| Water | Soluble |

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Pure (Neat Oil) | Room Temperature | Not specified, store tightly closed and dry | |

| Pure (Neat Oil) | -20°C | 3 years | |

| Pure (Neat Oil) | 4°C | 2 years | |

| In Solvent | -80°C | 6 months | |

| In Solvent | -20°C | 1 month |

Note: For long-term storage of solutions, it is highly recommended to aliquot to prevent repeated freeze-thaw cycles which can lead to product degradation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol is suitable for preparing a stock solution for most in vitro cell culture experiments.

Materials:

-

This compound (neat oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

Procedure:

-

Pre-warm DMKG: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Calculate Required Volumes:

-

The molecular weight of DMKG is 174.15 g/mol .

-

To prepare a 100 mM (0.1 M) solution, you need 17.415 mg of DMKG per 1 mL of solvent.

-

Given the density of DMKG is ~1.203 g/mL (or 1203 mg/mL), calculate the volume of DMKG needed.

-

Volume of DMKG (µL) = (Desired mass in mg / 1.203 mg/µL)

-

For example, for 1 mL of a 100 mM solution, you would need 17.415 mg. Volume = 17.415 mg / 1.203 mg/µL ≈ 14.48 µL.

-

-

Dissolution:

-

In a sterile tube, add the calculated volume of DMSO (e.g., to make a final volume of 1 mL, add DMSO to the DMKG).

-

Add the calculated volume of this compound to the DMSO.

-

Vortex the solution thoroughly until the DMKG is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if precipitation is observed.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

-